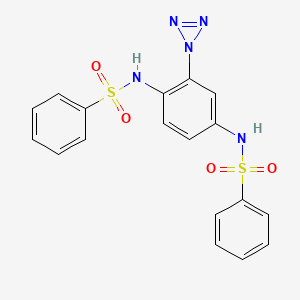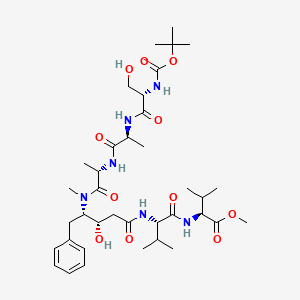
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol is an organic compound with a complex structure that includes an aminoethyl group and three hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by the introduction of amino and hydroxyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups play a crucial role in these interactions, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share structural similarities and biological activities.
Imidazole Derivatives: Compounds such as histidine and histamine have similar functional groups and chemical properties.
Uniqueness
What sets 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60059-12-3 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3,6-dimethylbenzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-5-7(3-4-11)8(12)6(2)10(14)9(5)13/h12-14H,3-4,11H2,1-2H3 |
InChI Key |
XVCHFWOASRHNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)O)C)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
